5-Phenyl-3-(pyrrolidin-3-ylmethyl)-1,2,4-oxadiazole hydrochloride

Description

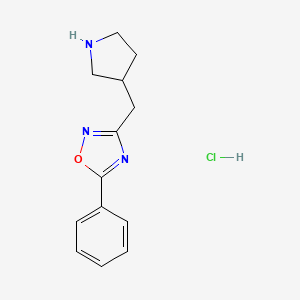

5-Phenyl-3-(pyrrolidin-3-ylmethyl)-1,2,4-oxadiazole hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a phenyl group at the 5-position and a pyrrolidin-3-ylmethyl moiety at the 3-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. This compound is of interest due to its structural versatility, which allows for interactions with biological targets such as enzymes and receptors.

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-phenyl-3-(pyrrolidin-3-ylmethyl)-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O.ClH/c1-2-4-11(5-3-1)13-15-12(16-17-13)8-10-6-7-14-9-10;/h1-5,10,14H,6-9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQHPNWBBHWWBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CC2=NOC(=N2)C3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-3-(pyrrolidin-3-ylmethyl)-1,2,4-oxadiazole hydrochloride typically involves the following steps:

Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.

Introduction of the pyrrolidin-3-ylmethyl group: This step involves the alkylation of the oxadiazole ring with a suitable pyrrolidine derivative.

Hydrochloride formation: The final step is the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-3-(pyrrolidin-3-ylmethyl)-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Biological Activities

Preliminary studies indicate that compounds containing the oxadiazole structure exhibit various biological activities:

-

Anticancer Properties :

- Derivatives of 1,2,4-oxadiazoles have shown cytotoxic effects against several cancer cell lines, including leukemia and breast cancer cells. The presence of the pyrrolidine moiety may enhance these effects by promoting interaction with cellular targets.

- Anti-inflammatory Effects :

- Antimicrobial Activity :

Synthetic Routes

The synthesis of 5-Phenyl-3-(pyrrolidin-3-ylmethyl)-1,2,4-oxadiazole hydrochloride typically involves multi-step synthetic routes:

- Formation of the Oxadiazole Ring : This can be achieved through the condensation of appropriate carboxylic acid derivatives with hydrazine or hydroxylamine.

- Alkylation : The final product is obtained by alkylating the oxadiazole with pyrrolidine derivatives.

Medicinal Chemistry

This compound serves as a scaffold for developing new therapeutic agents. Its derivatives may act as lead compounds in drug discovery programs targeting metabolic disorders or cancers due to their promising biological activities.

Case Studies

Several studies have evaluated similar compounds:

- A study on 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol derivatives demonstrated significant antibacterial efficacy against strains like Staphylococcus aureus and Escherichia coli .

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 3-Methyl-5-(3-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride | Potential GPBAR1 agonist | Smaller size with different substituents |

| 3-Phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole | Anticancer activity | Contains trifluoromethyl group enhancing lipophilicity |

| (S)-5-Phenyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole | Anticancer activity | Different stereochemistry affecting biological activity |

Mechanism of Action

The mechanism of action of 5-Phenyl-3-(pyrrolidin-3-ylmethyl)-1,2,4-oxadiazole hydrochloride depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

3-Methyl-5-(3-pyrrolidinyl)-1,2,4-oxadiazole Hydrochloride

- Structural Difference : Replaces the phenyl group with a methyl group at the 3-position and directly attaches pyrrolidine to the oxadiazole ring.

- Properties : Molecular weight = 189.64 g/mol, melting point (mp) = 237–240°C (similar hydrochloride salts). Exhibits moderate cytotoxic activity in preliminary screenings .

- Key Data : NMR spectra (δ 1.49–1.91 ppm for pyrrolidine protons; δ 7.25–7.83 ppm for aromatic protons) confirm structural integrity .

5-Phenyl-3-(pyridin-3-yl)-1,2,4-oxadiazole

3-Phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole Hydrochloride

- Structural Difference : Introduces a trifluoromethyl group on the pyrrolidine ring.

Antiaggregatory Activity

- 5-Phenyl-3-(3-pyridyl)-1,2,4-oxadiazole partially suppresses ADP-induced platelet aggregation at 300–400 μM but is 1.1–1.5× less active than its isoxazole bioisostere. Neither compound inhibits thrombin in vitro at ≤250 μM .

- 3-Methyl-5-(3-pyrrolidinyl)-1,2,4-oxadiazole Hydrochloride shows moderate cytotoxicity against HCT-116 colon carcinoma cells (IC₅₀ ~25 μM), comparable to triazole derivatives .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| 5-Phenyl-3-(pyrrolidin-3-ylmethyl)-1,2,4-oxadiazole·HCl | C₁₄H₁₇ClN₄O | 296.77 (estimated) | Not reported | Phenyl, pyrrolidinylmethyl |

| 3-Methyl-5-(3-pyrrolidinyl)-1,2,4-oxadiazole·HCl | C₇H₁₂ClN₃O | 189.64 | 237–240 | Methyl, pyrrolidinyl |

| 5-Phenyl-3-(pyridin-3-yl)-1,2,4-oxadiazole | C₁₂H₈N₄O | 224.22 | 128–130 | Phenyl, pyridinyl |

| 3-Phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole·HCl | C₁₃H₁₃ClF₃N₃O | 319.71 | Not reported | Phenyl, CF₃-pyrrolidinyl |

Mechanistic Insights and Pharmacophoric Elements

- Oxadiazole vs. Isoxazole : The replacement of oxygen with nitrogen in the oxadiazole ring reduces antiaggregatory potency but improves metabolic stability .

- Role of Pyrrolidine : The pyrrolidinylmethyl group enhances binding to cationic targets (e.g., ion channels) due to its basic nitrogen, while modifications like trifluoromethylation adjust lipophilicity .

Biological Activity

5-Phenyl-3-(pyrrolidin-3-ylmethyl)-1,2,4-oxadiazole hydrochloride is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, drawing from various studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound can be represented as . The compound features a pyrrolidine ring and an oxadiazole moiety, which are known for their diverse biological activities.

Biological Activities

-

Anticancer Activity :

- Compounds containing the 1,2,4-oxadiazole structure have shown significant anticancer properties. For instance, derivatives of oxadiazoles have been evaluated against various cancer cell lines such as PC-3 (prostate cancer), HCT-116 (colon cancer), and ACHN (renal cancer) with IC50 values indicating effective inhibition at low concentrations .

- In particular, some oxadiazole derivatives exhibited IC50 values as low as 0.67 µM against the PC-3 cell line .

-

Enzyme Inhibition :

- The compound has been studied for its ability to inhibit carbonic anhydrases (CAs), which are enzymes implicated in various physiological processes and diseases. Several oxadiazole derivatives have shown selective inhibition of hCA IX and hCA II at nanomolar concentrations .

- Additionally, certain oxadiazole derivatives were effective in inhibiting histone deacetylase (HDAC) activity, which is crucial in cancer therapy. Some compounds demonstrated up to 90% inhibition of HDAC-1 at concentrations as low as 20 nM .

-

Neuroprotective Effects :

- Research indicates that oxadiazole derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's disease. Some studies have reported that these compounds can inhibit beta-secretase (BACE) activity, which is involved in the production of amyloid-beta peptides linked to Alzheimer's pathology .

Case Studies

Case Study 1: Anticancer Efficacy

In a study evaluating a series of oxadiazole derivatives, researchers synthesized multiple compounds and assessed their cytotoxicity against various cancer cell lines. Among these, one derivative demonstrated remarkable potency against the MDA-MB-435 melanoma cell line with a growth percent inhibition (GP) of 6.82 at a concentration of .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition potential of oxadiazole derivatives against carbonic anhydrases. The most active compound exhibited K_i values of 89 pM for hCA IX and 0.75 nM for hCA II, highlighting the selectivity and potency of these compounds in targeting specific enzymes involved in tumorigenesis .

Summary Table of Biological Activities

| Activity Type | Target/Cell Line | IC50/Effectiveness |

|---|---|---|

| Anticancer | PC-3 Prostate Cancer | 0.67 µM |

| HCT-116 Colon Cancer | 0.80 µM | |

| ACHN Renal Cancer | 0.87 µM | |

| Enzyme Inhibition | hCA IX | 89 pM |

| hCA II | 0.75 nM | |

| Neuroprotection | BACE Inhibition | Effective in reducing amyloid levels |

Q & A

Q. How can researchers integrate experimental data with computational models for reaction mechanism elucidation?

- Methodological Answer : Develop a feedback loop where experimental kinetic data refine computational models (e.g., transition state theory). Tools like ChemAxon or Schrödinger’s Maestro enable hybrid QM/MM simulations. For example, ICReDD’s framework uses experimental rate constants to validate DFT-derived activation barriers, enhancing mechanistic accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.